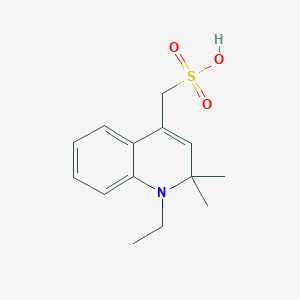
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of 4-Quinolinemethanesulfonic acid derivatives.
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
Quinoline N-oxides: Oxidized forms of quinoline with distinct chemical properties.
Uniqueness
(1-Ethyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is unique due to its specific sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
823803-39-0 |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
(1-ethyl-2,2-dimethylquinolin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C14H19NO3S/c1-4-15-13-8-6-5-7-12(13)11(9-14(15,2)3)10-19(16,17)18/h5-9H,4,10H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
RBGBJEGFHGGIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=CC1(C)C)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B8657315.png)
![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)









![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)

